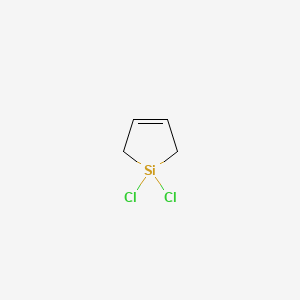
1,1-Dichloro-1-silacyclo-3-pentene
Cat. No. B8561411
:
872-46-8
M. Wt: 153.08 g/mol
InChI Key: KXQIMLAMKLUPJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05130390
Procedure details


In a 1 L three neck flask equipped with a Teflon covered magnetic stirring bar, reflux condenser and a pressure equalizing addition funnel. Vinyl magnesium bromide (0.5 mol) in THF 350 mL was placed in the reaction flask. The flask and its contents were cooled to 0° C. in an ice water bath. 1,1-Dichloro-1-silacyclopent-3-ene (Damrauer, R.; Simon, R.; Laporterie, A.; Manuel, G.; Park, Y. T.; Weber, W. P. J. Organomet. Chem., 1990, 391, 7) (11 g, 72 mmol) dissolved in 20 mL of THF was placed in the addition funnel and was added dropwise to reaction flask. The reaction was allowed to slowly warm to room temperature over 6 hours. The reaction mixture was poured into ice cold solution of saturated aqueous ammonium chloride. Ether (200 mL) was added and the organic layer was washed with an equal volume of water (3×). The organic layer was dried over anhydrous calcium chloride, filtered and the volatile organic solvents were removed by distillation through a 15 cm vacuum jacketed Bigreux column at atmospheric pressure. The product was distilled under reduced pressure. A fraction bp 43°-45° C./16 mm Hg, 9.4 g, 95% yield was obtained. 1H NMR: 1.44(d,4H, J=1 Hz), 5.87(t,2H, J=1 Hz), 5.81(dd,2H, J=20 and 3.9 Hz), 6.06(dd,2H, J=14.5 and 3.9 Hz), 6.22(dd,2H, J=20 and 14.5 Hz). 13C NMR: 15.46, 130.71, 134.00, 135.02. 29Si NMR: 1.56. IR: 3040, 3020, 2940, 2885, 1605, 1400, 1200, 1095, 1000., 950, 9430, 815, 795, 725, 690 cm-1. UV nm ζ: 207 (2.5×103). Anal. Calc. for C8H12Si: C, 70.51; H, 8.88. Found: C, 70.96; H, 9.06.
[Compound]
Name
three
Quantity
1 L
Type
reactant
Reaction Step One







Yield
95%
Identifiers


|
REACTION_CXSMILES
|
[CH:1]([Mg]Br)=[CH2:2].Cl[Si:6]1(Cl)[CH2:10][CH:9]=[CH:8][CH2:7]1.[Cl-].[NH4+].[CH3:14][CH2:15]OCC>C1COCC1>[CH:14]([Si:6]1([CH:1]=[CH2:2])[CH2:10][CH:9]=[CH:8][CH2:7]1)=[CH2:15] |f:2.3|
|
Inputs


Step One
[Compound]
|
Name
|
three
|
|
Quantity
|
1 L
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0.5 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)[Mg]Br
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl[Si]1(CC=CC1)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Step Five
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
Step Six
|
Name
|
|
|
Quantity
|
350 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Seven
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
reflux condenser
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
addition funnel
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise to reaction flask
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to slowly warm to room temperature over 6 hours
|
|
Duration
|
6 h
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with an equal volume of water (3×)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over anhydrous calcium chloride
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the volatile organic solvents were removed by distillation through a 15 cm vacuum
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The product was distilled under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A fraction bp 43°-45° C./16 mm Hg, 9.4 g, 95% yield was obtained
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(=C)[Si]1(CC=CC1)C=C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 95% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
